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Compound of Interest

Compound Name: 6-(Trifluoromethyl)-1H-Indazole

Cat. No.: B152634

For Researchers, Scientists, and Drug Development Professionals
CAS Number: 954239-22-6

This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)-1H-indazole,
a key heterocyclic building block in medicinal chemistry. This document consolidates essential
data on its chemical and physical properties, provides detailed experimental protocols for its
synthesis and analysis, and explores its significance in drug discovery, particularly as a scaffold
for kinase inhibitors.

Core Chemical and Physical Properties

6-(Trifluoromethyl)-1H-indazole is a crystalline solid at room temperature.[1] While specific
experimental data for some physical properties are not widely published, predicted values and
data from analogous compounds provide valuable insights.
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Property Value Source
CAS Number 954239-22-6 [2]
Molecular Formula CsHsF3N2 [2]
Molecular Weight 186.13 g/mol [1]
Appearance Amber/tan crystalline powder [1]
Boiling Point (Predicted) 268.5+35.0 °C [1]
Density (Predicted) 1.447 + 0.06 g/cm3 [1]
pKa (Predicted) 12.15+0.40 [1]

Melting Point of a related
compound (3-Phenyl-6- 149-151 °C
(trifluoromethyl)-1H-indazole)

[3]

Spectroscopic Data

Detailed spectroscopic data for 6-(Trifluoromethyl)-1H-indazole is not readily available in the

public domain. However, the following tables provide predicted spectral data based on the

analysis of structurally similar compounds, such as 3-Phenyl-6-(trifluoromethyl)-1H-indazole.

[3]

1H NMR Spectral Data (Reference)

Chemical Shift (6, ppm) Multiplicity Assignment
~12.1 brs NH

~8.1 d Aromatic CH
~7.5-8.0 m Aromatic CH

13C NMR Spectral Data (Reference)
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Chemical Shift (6, ppm) Assignment
~146 C
~137 C
~132 C
~129 CH
~128 CH
~125 (q) C-CFs
~124 (q) CFs
~122 CH
~121 CH
~113 (q) C

Experimental Protocols
Synthesis of 6-(Trifluoromethyl)-1H-indazole

A common synthetic route to 6-(Trifluoromethyl)-1H-indazole involves the reaction of 2-fluoro-
4-(trifluoromethyl)benzaldehyde with methoxyamine followed by cyclization with hydrazine
hydrate.[1]

Materials:

e 2-Fluoro-4-(trifluoromethyl)benzaldehyde

Methoxyamine (NH2OMe)

Hydrazine hydrate ((NHz2)2-Hz20)

Tetrahydrofuran (THF)

Ethyl acetate (EtOAcC)
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e Hexane
o Saturated aqueous sodium thiosulfate (Na2S20s3)
e Magnesium sulfate (MgSQOa4)

Procedure:

To a stirring solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq.) in THF at room
temperature, add methoxyamine (2.0 eq.).

« Stir the reaction mixture at room temperature for 3 hours.
e Add hydrazine hydrate (2.0 eq.) to the mixture and reflux for 3 hours.
e Monitor the reaction completion using Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction with a saturated aqueous solution of NazS20s and
extract the product with EtOAc.

e Dry the combined organic phases over MgSOa4 and concentrate under reduced pressure to
obtain the crude product.

» Purify the crude product by column chromatography (Silica gel, Hexane:EtOAc = 9:1) to yield
6-(trifluoromethyl)-1H-indazole as a colorless solid.[1]
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Synthesis workflow for 6-(Trifluoromethyl)-1H-indazole.

General Protocol for NMR Spectroscopy

Sample Preparation:
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» Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.qg.,
DMSO-ds, CDCIs) in a standard 5 mm NMR tube.

e Ensure the sample is fully dissolved to obtain a clear solution.
1H and 3C NMR Acquisition:
e Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

e For H NMR, use a standard one-pulse sequence with a 90° pulse width and a relaxation
delay of 1-5 seconds.

e For 3C NMR, use a proton-decoupled pulse sequence.

» Process the data using appropriate software, including Fourier transformation and baseline
correction.

Biological Significance and Signaling Pathways

Indazole derivatives are prominent scaffolds in medicinal chemistry, particularly in the
development of protein kinase inhibitors for cancer therapy.[4] The trifluoromethyl group is a
key substituent known to enhance metabolic stability and binding affinity of drug candidates.
While direct studies on 6-(Trifluoromethyl)-1H-indazole are limited, its derivatives have been
extensively investigated as inhibitors of key signaling pathways involved in tumorigenesis, such
as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor
Receptor (FGFR) pathways.

These pathways are critical for angiogenesis, cell proliferation, and survival. Inhibition of these
pathways by indazole-based compounds can lead to the suppression of tumor growth and
metastasis.
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Inhibition of VEGFR and FGFR signaling pathways.

Experimental Protocol for Kinase Assay (General)

The inhibitory activity of derivatives of 6-(Trifluoromethyl)-1H-indazole against kinases like
VEGFR-2 can be assessed using various assay formats, such as luminescence-based ATP

consumption assays.
Materials:

¢ Kinase buffer

o ATP

+ Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
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Test compound (inhibitor)

VEGFR-2 enzyme

Kinase detection reagent (e.g., Kinase-Glo™)

96-well plates

Procedure:

Prepare a master mix containing kinase buffer, ATP, and the substrate.

Dispense the master mix into the wells of a 96-well plate.

Add the test compound at various concentrations to the designated wells.

Initiate the kinase reaction by adding a diluted solution of the VEGFR-2 enzyme.

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

Add the kinase detection reagent to each well to measure the amount of remaining ATP.

Incubate at room temperature for a short period (e.g., 15 minutes).

Measure the luminescence using a microplate reader. A lower signal indicates higher kinase
activity and lower inhibition.[4]
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Workflow for a typical in vitro kinase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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